N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-difluorobenzenesulfonamide
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Overview
Description
This compound is a derivative of 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine . It is a selective inhibitor of the Dopamine D2 receptor . This compound is used in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Synthesis Analysis
The patent document provides methods of synthesizing compounds of this formula . The variables R1-R4, n, and L are defined in the document .Molecular Structure Analysis
The molecular structure of this compound is defined by the formula provided in the patent document . The variables R1-R4, n, and L in the formula represent different components of the molecule .Chemical Reactions Analysis
The patent document provides information on the chemical reactions involved in the synthesis of this compound . The document also provides methods of synthesizing compounds of this formula .Scientific Research Applications
Synthesis and Chemical Properties
Facilitated Ring-forming Cascade for Carbonic Anhydrase Inhibitors : A novel class of [1,4]oxazepine-based primary sulfonamides was synthesized, demonstrating strong inhibition of human carbonic anhydrases. This synthesis underscores the compound's role in enzyme inhibition and potential therapeutic applications (Sapegin et al., 2018).
Building Blocks for Novel Heterocycles : The compound has been used as a building block for synthesizing novel triazepines, pyrimidines, and azoles. These heterocycles exhibited good antifungal activity, highlighting the compound's utility in developing new antifungal agents (Khodairy et al., 2016).
Applications in Medicinal Chemistry
Anticancer and Antimicrobial Activities : Mixed-ligand copper(II)-sulfonamide complexes derived from the compound have shown significant DNA binding, DNA cleavage, genotoxicity, and anticancer activities. These findings suggest its potential in developing novel anticancer therapies (González-Álvarez et al., 2013).
Photosensitizing Properties for Photodynamic Therapy : The compound has been integrated into new zinc phthalocyanine derivatives, exhibiting high singlet oxygen quantum yields. This characteristic is crucial for the effectiveness of Type II photosensitizers in photodynamic therapy, offering a promising approach for cancer treatment (Pişkin et al., 2020).
Novel Mechanisms and Synthetic Pathways
- Synthesis via Enaminones : The compound has been involved in the synthesis of various novel heterocyclic compounds containing the sulfonamide moiety through reactions with enaminones. These synthesized compounds have been investigated for their potential as Cyclooxygenase (COX-2) inhibitors, indicating their relevance in designing anti-inflammatory drugs (Hassan, 2014).
Mechanism of Action
Properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2,4-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N2O4S/c1-12-3-6-19-17(9-12)25(2)21(26)15-11-14(5-7-18(15)29-19)24-30(27,28)20-8-4-13(22)10-16(20)23/h3-11,24H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WURABRQJYYUNTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)F)C(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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